molecular formula C6H7BO2 B1666558 Phenylboronic acid CAS No. 98-80-6

Phenylboronic acid

Cat. No.: B1666558
CAS No.: 98-80-6
M. Wt: 121.93 g/mol
InChI Key: HXITXNWTGFUOAU-UHFFFAOYSA-N
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Description

Phenylboronic acid, also known as benzeneboronic acid, is an organic compound with the chemical formula C₆H₇BO₂. It is a white to yellow powder that is commonly used in organic synthesis. This compound contains a phenyl group (C₆H₅) attached to a boronic acid group (B(OH)₂). This compound is known for its mild Lewis acidity and stability, making it an important reagent in various chemical reactions .

Mechanism of Action

Target of Action

Phenylboronic acid (PBA) is known to interact with various targets. One of its primary targets is Cocaine Esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . PBA also has the unique ability to selectively recognize cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The interaction of PBA with its targets is quite unique. It forms reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Biochemical Pathways

PBA is commonly used as a building block in synthetic organic chemistry, most often in the Suzuki coupling reaction , where a boronic acid reacts with an organic halide to form a carbon–carbon bond . It also plays a role in the recognition of cis-diol containing molecules, which can affect various biochemical pathways .

Pharmacokinetics

It has been used in the development of ph-responsive nano-drug delivery systems, which have shown to improve the pharmacokinetics of drugs . In one study, a boronic acid/ester-based pH-responsive nano-drug delivery system was designed to target the acidic microenvironment of tumors .

Result of Action

The result of PBA’s action can vary depending on its application. For instance, in the context of drug delivery, PBA-based systems have shown high anticancer activity with low systemic toxicity . In another application, PBA-functionalized polymers showed a high binding affinity and a relatively high binding capacity for adenosine and catechol .

Action Environment

The action of PBA can be influenced by environmental factors. For example, the pH of the environment can affect the binding and release of molecules by PBA . In addition, the solvent used in the polymerization of PBA-functionalized polymers can affect their selectivity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Phenylboronic acid is unique compared to other boronic acids due to its phenyl group, which provides specific reactivity and stability. Similar compounds include:

This compound’s unique ability to form stable complexes with diols and its application in cross-coupling reactions make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

phenylboronic acid
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InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H
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InChI Key

HXITXNWTGFUOAU-UHFFFAOYSA-N
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Canonical SMILES

B(C1=CC=CC=C1)(O)O
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Molecular Formula

C6H7BO2
Record name phenylboronic acid
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DSSTOX Substance ID

DTXSID9059179
Record name Boronic acid, phenyl-
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Molecular Weight

121.93 g/mol
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS]
Record name Benzeneboronic acid
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Vapor Pressure

0.00000856 [mmHg]
Record name Benzeneboronic acid
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CAS No.

98-80-6
Record name Phenylboronic acid
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Record name Phenylboronic acid
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Record name Boronic acid, B-phenyl-
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Record name Boronic acid, phenyl-
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Record name Dihydroxy(phenyl)borane
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Record name BENZENEBORONIC ACID
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Synthesis routes and methods I

Procedure details

Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
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dicarboxylic acid
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Formula IX
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suberoyl chloride,3,3'-dithiopropionyl chloride
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3,6,9-trioxaundecanedioic acid diisobutylcarbonate
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.235 g
Type
reactant
Reaction Step One
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0.257 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
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100 mL
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Synthesis routes and methods IV

Procedure details

The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
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Name
compound ( T17 )
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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